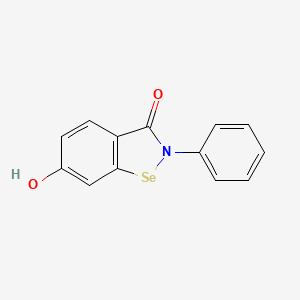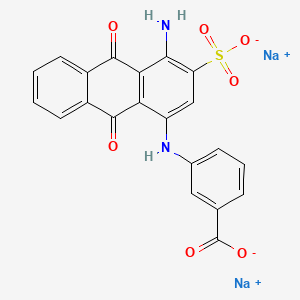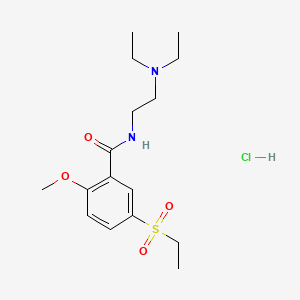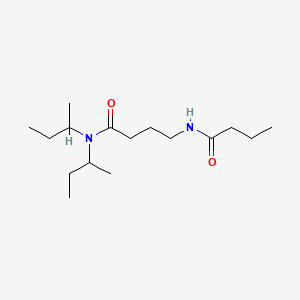
N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpropylamine with butanoyl chloride to form an intermediate, which is then reacted with another molecule of 1-methylpropylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated monitoring and control systems to maintain consistent quality.
化学反応の分析
Types of Reactions
N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions of this compound typically require reagents such as acids, bases, and solvents like dichloromethane or ethanol. The conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic applications, such as drug development for specific diseases.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism by which N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide exerts its effects involves interactions with molecular targets such as proteins, enzymes, or nucleic acids. These interactions can lead to changes in cellular processes, signaling pathways, or metabolic activities. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
- N,N-Diisopropyl-4-((1-oxobutyl)amino)butanamide
- N,N-Bis(1-methylpropyl)-4-((1-oxopropyl)amino)butanamide
- N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)pentanamide
Uniqueness
N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
82023-78-7 |
|---|---|
分子式 |
C16H32N2O2 |
分子量 |
284.44 g/mol |
IUPAC名 |
4-(butanoylamino)-N,N-di(butan-2-yl)butanamide |
InChI |
InChI=1S/C16H32N2O2/c1-6-10-15(19)17-12-9-11-16(20)18(13(4)7-2)14(5)8-3/h13-14H,6-12H2,1-5H3,(H,17,19) |
InChIキー |
JXYPYSQAEGBVMS-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NCCCC(=O)N(C(C)CC)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


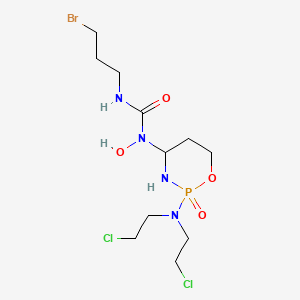
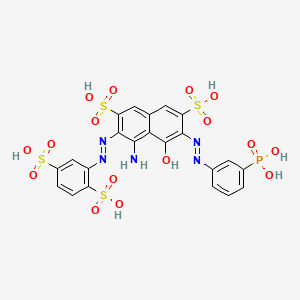

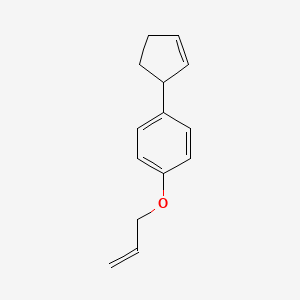
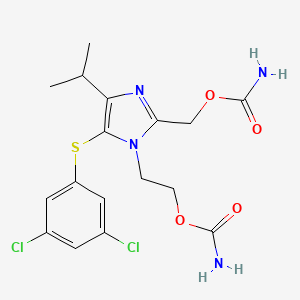

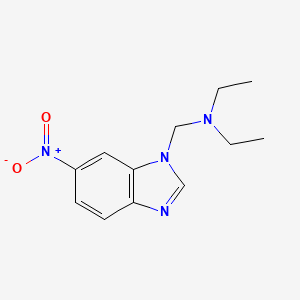
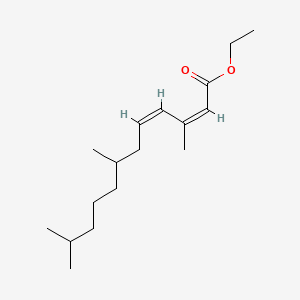
![sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate](/img/structure/B12701020.png)


